molecular formula C9H9N3O5 B11954837 5',6'-Dinitro-O-acetotoluidide CAS No. 3484-28-4

5',6'-Dinitro-O-acetotoluidide

Cat. No.: B11954837
CAS No.: 3484-28-4
M. Wt: 239.18 g/mol
InChI Key: HHEFTOKUGQDGPB-UHFFFAOYSA-N
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Description

5',6'-Dinitro-O-acetotoluidide is a nitro-substituted derivative of o-acetotoluidide, characterized by the presence of two nitro groups at the 5' and 6' positions of the aromatic ring. Structurally, it belongs to the acetotoluidide family, which features an acetylated amine group attached to a toluene backbone. Notably, nitro groups often enhance reactivity and toxicity, making such compounds relevant in agrochemical or pharmaceutical contexts .

Properties

CAS No.

3484-28-4

Molecular Formula

C9H9N3O5

Molecular Weight

239.18 g/mol

IUPAC Name

N-(6-methyl-2,3-dinitrophenyl)acetamide

InChI

InChI=1S/C9H9N3O5/c1-5-3-4-7(11(14)15)9(12(16)17)8(5)10-6(2)13/h3-4H,1-2H3,(H,10,13)

InChI Key

HHEFTOKUGQDGPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 5’,6’-Dinitro-O-acetotoluidide typically involves nitration and acetylation reactions. The starting material, O-toluidine, undergoes nitration to introduce nitro groups at the 5’ and 6’ positions. This is followed by acetylation to form the final product . Industrial production methods may vary, but they generally follow similar reaction pathways with optimized conditions for large-scale synthesis.

Chemical Reactions Analysis

5’,6’-Dinitro-O-acetotoluidide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5’,6’-Dinitro-O-acetotoluidide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5’,6’-Dinitro-O-acetotoluidide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, affecting cellular processes. The acetyl group may also play a role in modulating the compound’s activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5',6'-Dinitro-O-acetotoluidide with two structurally related compounds: 4,6-Dinitro-o-cresol (DNOC) and 6'-Chloro-2-(diethylamino)-o-acetotoluidide hydrochloride.

Property This compound 4,6-Dinitro-o-cresol (DNOC) 6'-Chloro-2-(diethylamino)-o-acetotoluidide hydrochloride
Molecular Formula C₁₀H₁₁N₃O₅ (inferred) C₇H₆N₂O₅ C₁₃H₁₉ClN₂O·HCl
Molecular Weight ~269.22 g/mol (calculated) 198.13 g/mol 291.25 g/mol
Key Substituents -NO₂ at 5',6'; -NHCOCH₃ at 2' -NO₂ at 4,6; -CH₃ at 2 -Cl at 6'; -N(CH₂CH₃)₂ at 2; -NHCOCH₃ at 2'
Functional Groups Nitro, acetylated amine Nitro, methylphenol Chloro, diethylamino, acetylated amine
Toxicity Data Not available in sources Highly toxic (pesticide/herbicide use) Mild eye irritation (Draize test: 2% solution in rabbits)
Synthetic Complexity Likely high (multiple nitro additions) Moderate (direct nitration of o-cresol) High (chlorination and diethylamino functionalization)

Key Research Findings

Reactivity and Stability: The this compound likely shares the instability challenges of nitro-aromatics, such as sensitivity to light and heat, as seen in DNOC . Unlike DNOC, which is a phenol derivative, the acetylated amine in this compound may reduce acidity, altering solubility and interaction with biological targets.

Synthesis Pathways: DNOC is synthesized via direct nitration of o-cresol, a simpler process compared to the multi-step functionalization required for this compound . The hydrochloride analog () highlights the complexity of introducing chloro and amino groups, suggesting that this compound’s synthesis would require precise nitro-group positioning to avoid byproducts .

The mild irritancy of the chloro-diethylamino analog () suggests that functional group variations in acetotoluidides can modulate toxicity profiles, a critical consideration for pharmaceutical applications .

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